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Compound of Interest

Compound Name: Omarigliptin

Cat. No.: B609743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of

omarigliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the once-weekly

treatment of type 2 diabetes. The following sections outline two prominent synthetic strategies:

a convergent manufacturing route and an asymmetric formal synthesis, complete with

experimental procedures, quantitative data, and workflow diagrams.

Convergent Manufacturing Route
This approach is designed for the large-scale, commercial production of omarigliptin. The key

strategy involves the synthesis of two main fragments, a highly functionalized pyranone and a

mesylated pyrazole, which are then coupled in a diastereoselective reductive amination

reaction.[1][2]

Overall Synthetic Strategy
The manufacturing route is a convergent synthesis that assembles the omarigliptin molecule

from two key intermediates. The synthesis of the pyranone core relies on three crucial

Ruthenium-catalyzed reactions to control stereochemistry and facilitate bond formation.[1][2]

The final steps involve a telescoped Boc deprotection and reductive amination, followed by

crystallization.[2]
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Figure 1. Convergent manufacturing workflow for omarigliptin synthesis.
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Experimental Protocols
Protocol 1: Synthesis of Pyranone Core

This process involves a dynamic kinetic resolution (DKR) reduction, a cycloisomerization, and

an oxidation, all catalyzed by Ruthenium.[1][2]

Step 1: DKR Reduction of rac-α-aminoketone: The racemic α-aminoketone is subjected to a

Ru-catalyzed DKR reduction to produce the syn-amino alcohol with high diastereoselectivity

and enantiomeric excess.[2]

Step 2: Cycloisomerization: The resulting bis-homopropargylic alcohol undergoes a Ru-

catalyzed cycloisomerization to form a dihydropyran.[1]

Step 3: Oxidation: The pyranol intermediate is then oxidized using a Ru-catalyst to yield the

desired pyranone.[1]

Protocol 2: Synthesis of N-Boc-1-mesyl Pyrazole

A regioselective synthesis is achieved through a base-promoted mesyl group isomerization.[1]

Step 1: Mesylation and Isomerization: The N-Boc protected pyrazole is treated with a base

and methanesulfonyl chloride. A subsequent isomerization step driven by a base affords the

desired N-Boc-1-mesyl pyrazole with high regioselectivity.[1]

Protocol 3: Final Assembly of Omarigliptin

This protocol details the coupling of the pyranone and pyrazole fragments and subsequent

deprotection.

Step 1: Reductive Amination: The pyranone intermediate is reacted with the mesylated

pyrazole salt via a diastereoselective reductive amination to form N-Boc omarigliptin.[1][3]

Step 2: Boc Deprotection: The Boc protecting group is removed using an acid, such as

sulfuric acid in aqueous DMAC.[2]

Step 3: Crystallization: The final omarigliptin product is crystallized to achieve high purity.[2]

In one instance, after deprotection, the crude omarigliptin was obtained in 78% yield and
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recrystallized from EtOAc to give the pure product in 72% yield.[2]

Quantitative Data

Step Product Yield
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regioselectivit

y
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glycine ester)
- - -

Crude

Omarigliptin

Isolation

Omarigliptin 73% - - -

Asymmetric Formal Synthesis of a Key
Tetrahydropyranol Intermediate
This route offers a protecting-group- and precious-metal-free approach for the synthesis of a

key tetrahydropyranol intermediate of omarigliptin.[4][5] The core of this synthesis is a

practical asymmetric Henry reaction.[4]

Overall Synthetic Strategy
This linear synthesis utilizes simple starting materials and proceeds in four main steps.[4] A key

feature is a one-pot nitro-Michael–lactolization–dehydration process.[4]
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Figure 2. Asymmetric synthesis workflow for a key omarigliptin intermediate.

Experimental Protocols
Protocol 4: Asymmetric Henry Reaction

Reagents: 2,5-difluorobenzaldehyde, nitromethane, CuCl₂, chiral ligand (L6), and

dimethylpiperazine in ethanol.[4]
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Procedure: The reaction is carried out at -16 °C for 15 hours.[4]

Yield and Enantioselectivity: This step affords the nitroalkanol product in 92% yield and 93%

ee.[4]

Protocol 5: One-pot Nitro-Michael–Lactolization–Dehydration

Procedure: The crude nitroalkanol is subjected to a one-pot process involving a nitro-Michael

addition, lactolization, and dehydration to form the nitropyran.[4]

Protocol 6: Crystallization-Induced Dynamic Resolution

Procedure: The mixture of nitropyran diastereomers is resolved through a crystallization-

induced dynamic resolution process to yield the desired isomer with high purity.[4]

Protocol 7: Nitro Reduction and Boc Protection

Step 1: Nitro Reduction: The purified nitropyran is reduced using a base metal catalyst such

as Raney-Ni.[4]

Step 2: Boc Protection: Following the reduction and catalyst removal, the resulting amino

alcohol is directly protected with a Boc group.[4]

Yield and Purity: This final step affords the target tetrahydropyranol intermediate in 96%

assay yield. After crystallization from aqueous ethanol, the purity is upgraded to 99.6%

HPLC area percent.[4]

Quantitative Data
Step Product Yield
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Alternative Synthetic Approaches
Other synthetic strategies for omarigliptin and its intermediates have also been explored. One

such method involves an asymmetric α-alkylation of a Ni(II) complex, followed by a substrate-

controlled Meerwein–Ponndorf–Verley reduction and a regioselective iodocyclization to

construct the core structure.[6] This alternative process has also been successfully applied for

multi-kilogram scale production.[6] A patent also describes a synthetic method starting from a

formula (2) compound and a formula (3) compound, claiming high yield and suitability for large-

scale industrial production.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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